molecular formula C21H23ClN4O3 B12168218 N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide

N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B12168218
M. Wt: 414.9 g/mol
InChI Key: DSDACWSBZYIGPA-UHFFFAOYSA-N
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Description

N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the acetylphenyl group: This step involves the acylation of the piperazine derivative with 3-acetylphenyl chloride in the presence of a base such as triethylamine.

    Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction using 3-chlorophenylamine and the piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols or amine groups to more reduced forms.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-oxo-2-phenylethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide): Similar structure but lacks the acetyl group.

    N-(2-(3-acetylphenylamino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide: Similar structure but lacks the chlorophenyl group.

Uniqueness

N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide is unique due to the presence of both the acetylphenyl and chlorophenyl groups, which can confer distinct pharmacological properties and biological activities compared to other piperazine derivatives.

Properties

Molecular Formula

C21H23ClN4O3

Molecular Weight

414.9 g/mol

IUPAC Name

N-[2-(3-acetylanilino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H23ClN4O3/c1-15(27)16-4-2-6-18(12-16)24-20(28)14-23-21(29)26-10-8-25(9-11-26)19-7-3-5-17(22)13-19/h2-7,12-13H,8-11,14H2,1H3,(H,23,29)(H,24,28)

InChI Key

DSDACWSBZYIGPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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